molecular formula C8H6O4 B028438 Phthalic Acid-d4 CAS No. 87976-26-9

Phthalic Acid-d4

Cat. No.: B028438
CAS No.: 87976-26-9
M. Wt: 170.15 g/mol
InChI Key: XNGIFLGASWRNHJ-RHQRLBAQSA-N
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Mechanism of Action

Target of Action

Phthalic Acid-d4, a deuterated variant of Phthalic Acid, is primarily used as an organic reagent in the synthesis of phthalates . Phthalates are known to disrupt the endocrine system, affecting reproductive health and physical development . The primary targets of this compound are therefore the enzymes and receptors involved in these biological processes .

Mode of Action

This compound interacts with its targets by undergoing hydrolysis in the presence of water or alcohols, forming Phthalic Acid . Phthalic Acid and its derivatives are known to have a variety of biological effects, including antioxidant and anti-inflammatory properties .

Biochemical Pathways

This compound, as a final common metabolite of phthalic acid esters (PAEs), plays a significant role in the degradation of these compounds . Under aerobic or anaerobic conditions, numerous bacterial strains, a small number of fungi, yeast, and algae have been shown to breakdown phthalates . The degradation of phthalates by microbes is influenced by many factors including pH, temperature, salinity, availability of oxygen and nutrients .

Pharmacokinetics

It is known that phthalates, including this compound, can leach from medical products, leading to potential exposure . The total phthalate concentration leached from medical products can range significantly . DEHP, a major phthalate, was found in 99% of the samples analyzed, with the highest amount leached from respiratory support devices .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its ability to undergo hydrolysis and form Phthalic Acid and its derivatives . These compounds have a variety of biological effects, including antioxidant and anti-inflammatory properties . Prolonged exposure to this compound may lead to chronic effects such as asthma or other respiratory problems .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is highly reactive with water and alcohols, and can undergo hydrolysis to form Phthalic Acid . The rate and extent of this reaction can be influenced by factors such as temperature, pH, and the presence of other substances

Preparation Methods

Phthalic Acid-d4 can be synthesized through the heavy hydrogen substitution reaction of phthalic anhydride in heavy water (D2O). This reaction typically requires elevated temperatures to proceed efficiently . The general reaction scheme involves the substitution of hydrogen atoms in phthalic anhydride with deuterium atoms from heavy water, resulting in the formation of this compound.

Chemical Reactions Analysis

Phthalic Acid-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium amalgam. The major products formed from these reactions include phthalic anhydride and various phthalate esters .

Comparison with Similar Compounds

Properties

IUPAC Name

3,4,5,6-tetradeuteriophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGIFLGASWRNHJ-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583538
Record name (~2~H_4_)Benzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87976-26-9
Record name (~2~H_4_)Benzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 87976-26-9
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

As an example, reference is made to the production of phthalic anhydride with acetic acid as solvent. During oxidation of o-xylene as feedstock, phthalic acid and phthalic anhydride are obtained as products in the liquid-phase reactor. Therefore, not only the binary crystallization curves of phthalic acid in acetic acid or phthalic anhydride in acetic acid are used, but also those of the ternary system phthalic acid/phthalic anhydride/in acetic acid. By using the process of the invention, phthalic acid and phthalic anhydride are obtained as pure solid products. The acetic acid obtained as byproduct is recirculated into the reactor as solvent.
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Synthesis routes and methods II

Procedure details

1.2 A 12% strength solution of a mixture of 2 parts of benzoin ethyl ether, 6 parts of the reaction product of 1 mole of toluylene diisocyanate and 2 moles of β-hydroxyethyl methacrylate and 92 parts of the polyvinyl alcohol/methacrylic anhydride reaction product, prepared as described in 1.1, in a mixture of equal parts of water and ethanol is prepared. The solution is applied to a steel sheet which has been coated with a polyurethane adhesive according to German Laid-Open Application DOS No. 1,597,515 (prepared from a commercial hydroxy-containing polyester, obtained from 2.5 moles of adipic acid, 0.5 mole of phthalic acid and 4 moles of 1,1,1-trimethylolpropane, by reaction with a triisocyanate prepared by reacting 3 moles of toluylene diisocyanate with 1 mole of 1,1,1-trimethylolpropane), the amount of solution applied to the sheet being such that, after curing for 7 minutes in a cabinet dryer at 150° C., a 10 μm thick intermediate layer (c) results.
[Compound]
Name
triisocyanate
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reactant
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Name
hydroxy
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polyester
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1 mol
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2 mol
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polyvinyl alcohol methacrylic anhydride
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steel
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[Compound]
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polyurethane
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Synthesis routes and methods III

Procedure details

To a solution of ammonium acetate (73.7 g) in methanol (250 ml) were added 2-(1-ethoxycarbonyl-1-methylethoxyimino)propanedinitrile (50.0 g) and 28% ammonia water (33.3 ml) at room temperature. After stirring for 15 hours at 20° C., potassium carbonate (33.0 g) was added to the solution, and the solution was evaporated under reduced pressure. A mixture of water (130 ml) and methylene chloride (110 ml) was added into the residue. The mixture was adjusted to pH 8.0-8.2 and extracted with methylene chloride twice. Phthalic acid (35.7 g) was added to the extract at 20°-30° C., and then diisopropyl ether (200 ml) was added thereto. After stirring for 2 hours at the same temperature, the resulting precipitate was collected by filtration, washed with diisopropyl ether (40 ml) and dried under reduced pressure to give phthalic acid salt (61.4 g) of 2-cyano-2-(1-ethoxycarbonyl-1-methylethoxyimino)acetamidine.
Quantity
73.7 g
Type
reactant
Reaction Step One
Name
2-(1-ethoxycarbonyl-1-methylethoxyimino)propanedinitrile
Quantity
50 g
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reactant
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33.3 mL
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reactant
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250 mL
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33 g
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Synthesis routes and methods IV

Procedure details

At a temperature of from 150° to 160° C., 490 parts by weight of the glycide ester of branched monocarboxylic acids (2 moles) having an average carbon number of about 13* are added to 146 parts by weight of adipic acid (1 mole). Subsequently, at the same temperature, 296 parts by weight of phthalic anhydride (2 moles) are added to the formed dihydric ester alcohol. When the acid number of 120 is reached the ester chain length is extended by adding 490 parts by weight of the same glycide ester of branched monocarboxylic acids previously added above (2 moles) to the formed ester dicarboxylic acid to give the corresponding ester diol to which 296 parts by weight of phthalic acid (2 moles) are then added. As soon as the acid number is 65, the temperature is lowered to 130° C., and 88 parts by weight of ethylene oxide are added to the formed ester dicarboxylic acid to yield the corresponding ester diol.
[Compound]
Name
ester dicarboxylic acid
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[Compound]
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glycide ester
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monocarboxylic acids
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2 mol
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2 mol
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ester alcohol
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120
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[Compound]
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glycide ester
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Name
monocarboxylic acids
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Synthesis routes and methods V

Procedure details

A reaction flask equipped with a stirrer, thermometer, and nitrogen inlet tube was charged with 93.6 grams of 2-butoxyethanol and 21 grams of phthalic anhydride. The mixture was heated under nitrogen for 30 minutes at 130° C. The butoxyethyl monoester of phthalic acid produced was a light yellow liquid which crystallized upon standing at room temperature for about one week.
Quantity
93.6 g
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21 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phthalic Acid-d4
Reactant of Route 2
Phthalic Acid-d4
Reactant of Route 3
Phthalic Acid-d4
Reactant of Route 4
Phthalic Acid-d4
Reactant of Route 5
Reactant of Route 5
Phthalic Acid-d4
Reactant of Route 6
Reactant of Route 6
Phthalic Acid-d4

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